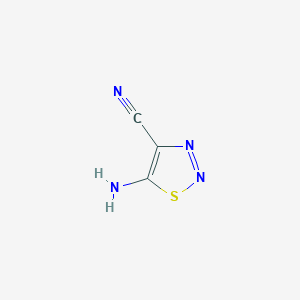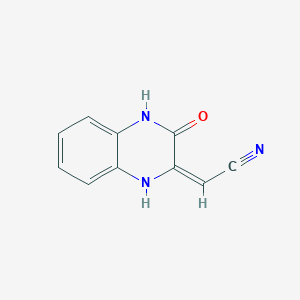
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with a nitrile group attached to the acetonitrile moiety. The presence of the oxo group at the 3-position and the ylidene group at the 2-position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the reaction of o-phenylenediamine with bifunctional carbonyl substrates. One common method includes the reaction of ethyl 3-nitroacrylate with o-phenylenediamine, followed by structural characterization . This reaction proceeds through an initial aza-Michael addition, followed by intramolecular cyclization to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or the nitrile group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s derivatives have shown promise in antiviral and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 3,4-Dihydroquinoxalin-2-ones
- Quinoxalin-2(1H)-one derivatives containing thiazol-2-amine
Uniqueness
What sets 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile apart from other similar compounds is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
(2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-5,12H,(H,13,14)/b9-5+ |
Clave InChI |
KNQRYDWDIMUVMO-WEVVVXLNSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N/C(=C/C#N)/C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=CC#N)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


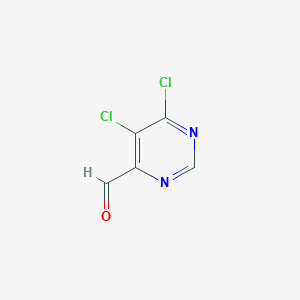
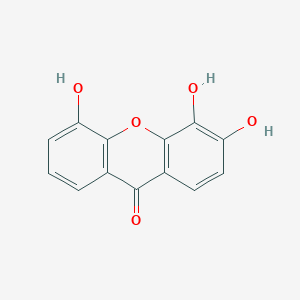
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
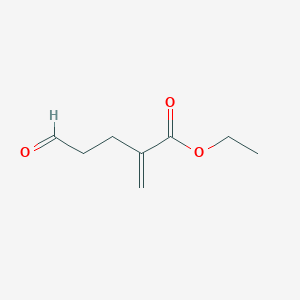
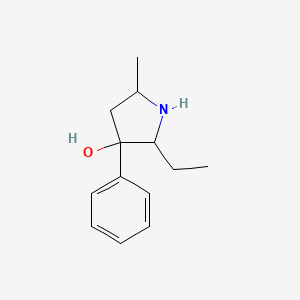
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)

![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)

![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
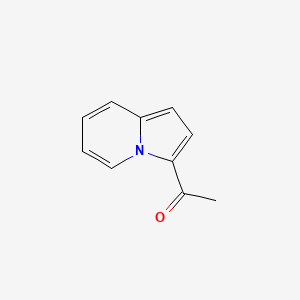
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)

